molecular formula C11H18O B15310604 4-(4-Methylcyclohexyl)but-3-en-2-one

4-(4-Methylcyclohexyl)but-3-en-2-one

Cat. No.: B15310604
M. Wt: 166.26 g/mol
InChI Key: PPRBBLPVMVJBQO-VMPITWQZSA-N
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Description

4-(4-Methylcyclohexyl)but-3-en-2-one is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It is characterized by a cyclohexyl ring substituted with a methyl group and a butenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexyl)but-3-en-2-one typically involves the reaction of 4-methylcyclohexanone with an appropriate alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the butenone side chain . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylcyclohexyl)but-3-en-2-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylcyclohexyl)but-3-en-2-one is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to similar compounds with phenyl or hydroxy groups.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(E)-4-(4-methylcyclohexyl)but-3-en-2-one

InChI

InChI=1S/C11H18O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h5,8-9,11H,3-4,6-7H2,1-2H3/b8-5+

InChI Key

PPRBBLPVMVJBQO-VMPITWQZSA-N

Isomeric SMILES

CC1CCC(CC1)/C=C/C(=O)C

Canonical SMILES

CC1CCC(CC1)C=CC(=O)C

Origin of Product

United States

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